7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a pyrrolidinylmethyl group attached to the chromen-2-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-7-hydroxycoumarin with pyrrolidine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrochromen-2-one.
Substitution: Formation of derivatives with various functional groups replacing the pyrrolidinylmethyl group.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxycoumarin: Lacks the pyrrolidinylmethyl group but shares the chromen-2-one core.
8-(1-pyrrolidinylmethyl)-2H-chromen-2-one: Similar structure but without the hydroxyl group at position 7.
7-hydroxy-4-methylcoumarin: Similar structure but lacks the pyrrolidinylmethyl group.
Uniqueness
7-hydroxy-4-methyl-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is unique due to the presence of both the hydroxyl group and the pyrrolidinylmethyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-8-14(18)19-15-11(10)4-5-13(17)12(15)9-16-6-2-3-7-16/h4-5,8,17H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUDFHBDFRKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668495 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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